molecular formula C14H15N3O2S B2883645 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034440-99-6

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2883645
CAS No.: 2034440-99-6
M. Wt: 289.35
InChI Key: RRWXJAJVIMNRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine ( 2034440-99-6) is a heterocyclic compound of significant interest in pharmaceutical research and drug discovery, particularly as a potential intermediate for kinase inhibitors or receptor modulators . Its molecular structure (C14H15N3O2S, MW: 289.35) integrates a pyrazine core linked via an ether bond to a piperidine ring, which is itself functionalized with a thiophene-3-carbonyl group . This modular design combines multiple privileged pharmacophores: the thiophene and pyrazine rings contribute enhanced binding affinity and distinct electronic characteristics, while the piperidine scaffold offers conformational flexibility critical for target engagement . The compound's balanced lipophilicity (XLogP3: 1.5) and steric profile are favorable for bioavailability, making it a valuable scaffold for medicinal chemistry optimization in developing novel therapeutic agents . Computational analysis indicates a Topological Polar Surface Area of 83.6 Ų and three rotatable bonds, properties that influence its drug-likeness and interaction with biological targets . Researchers utilize this compound as a key building block in the synthesis of more complex molecules aimed at modulating enzymatic activity and cellular signaling pathways. ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. References: Chem960. (n.d.). This compound . Retrieved from https://www.chem960.com/lang en/cas 2034440996/

Properties

IUPAC Name

(3-pyrazin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(11-3-7-20-10-11)17-6-1-2-12(9-17)19-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWXJAJVIMNRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. One common synthetic route involves the following steps:

    Preparation of Pyrazine Derivative: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Piperidine Derivative: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.

    Preparation of Thiophene Derivative: Thiophene rings can be synthesized through the Paal-Knorr synthesis or other cyclization methods.

    Coupling Reactions: The final step involves coupling the pyrazine, piperidine, and thiophene derivatives using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions on the pyrazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic systems, and functional groups, leading to differences in physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis:

Thiophene-Substituted Analogs

  • 3-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK71781): Key Difference: Thiophene-2-carbonyl group (vs. thiophene-3-carbonyl) and a nitrile group on the pyrazine ring. Molecular weight: 314.36 g/mol (vs. target compound’s ~307.34 g/mol) .

Sulfonamide-Linked Pyrazine Derivatives

  • 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine (Compound 2, ) :
    • Key Difference : Sulfonamide linker (vs. carbonyl) and a 3-methylpyrazole substituent.
    • Impact : Sulfonamides improve metabolic stability and solubility but may reduce membrane permeability. Molecular weight: 324.11 g/mol .
  • 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (Compound 8, ): Key Difference: Ethyl and methyl groups on the pyrazole ring. Yield: 77% (vs. 47% for compound 13 in ) .

Piperidine/Piperazine-Based Derivatives

  • AMG 579 (Compound 5, ) :
    • Key Difference : Pyridine core (vs. pyrazine) and a benzimidazole-ketone substituent.
    • Impact : Demonstrates 86–91% PDE10A target occupancy in the brain at 10 mg/kg, highlighting the importance of pyridine/piperidine synergy for CNS activity .
  • 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (Compound 21, ) :
    • Key Difference : Trifluoromethylpyridine and thiophene-thioether groups.
    • Impact : The trifluoromethyl group enhances electronegativity and bioavailability .

Structural and Functional Analysis

Table 1: Key Parameters of 2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) Biological Notes
Target Compound C15H17N3O3S ~307.34 Thiophene-3-carbonyl, pyrazine N/A N/A
BK71781 () C15H14N4O2S 314.36 Thiophene-2-carbonyl, nitrile N/A Research use only
Compound 2 () C13H18N5O3S 324.11 3-Methylpyrazole sulfonamide N/A White solid
Compound 8 () C17H22N5O3S 376.45 3-Ethyl-5-methylpyrazole sulfonamide 77 White solid
AMG 579 () C20H18F3N5O2 417.39 Pyridine, benzimidazole-ketone N/A 91% brain PDE10A occupancy

Biological Activity

2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure, which includes a thiophene moiety and a piperidine ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure features a pyrazine core linked to a piperidine ring via an ether bond, with a thiophene substituent that enhances its potential reactivity and interaction with biological systems.

Anticancer Properties

Research indicates that compounds containing thiophene and piperidine structures exhibit significant anticancer activity. A study highlighted the synthesis of various thiophene derivatives, including those similar to this compound, which showed promising results against cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.0Cell cycle arrest
This compoundA549TBDTBD

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have suggested that derivatives with similar structures may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of a related compound demonstrated reduced neuronal loss in models of induced neurotoxicity. Behavioral assessments showed improved cognitive function post-treatment, indicating potential therapeutic applications for neurodegenerative conditions.

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • Oxidative Stress Reduction : The thiophene component may contribute to antioxidant properties.

Research Findings

The current literature emphasizes the need for further studies to elucidate the exact mechanisms and efficacy of this compound. Preliminary findings suggest that modifications to its structure could enhance its biological activity.

Table 2: Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant inhibition in various cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal cultures
Enzyme InhibitionPotential target identified for metabolic pathways

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography (if available): Resolves 3D conformation and validates computational models .

How can reaction yields be optimized during the thiophene-piperidine coupling step?

Q. Advanced

  • Solvent selection : Anhydrous DMF or dichloromethane minimizes side reactions .
  • Catalyst tuning : Use of NEt₃ as a base enhances nucleophilicity of the piperidine nitrogen .
  • Real-time monitoring : TLC or inline UV spectroscopy tracks reaction progress, enabling timely termination to prevent decomposition .

How should researchers address contradictions between experimental and computational spectral data?

Q. Advanced

  • Multi-technique validation : Cross-check NMR/MS data with DFT-based computational predictions (e.g., Gaussian software) to identify conformational discrepancies .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to resolve overlapping signals in crowded spectral regions .

What biological targets are hypothesized based on structural analogs?

Q. Basic

  • Kinase inhibition : The pyrazine-thiophene scaffold is associated with CHK1 and other kinase targets, suggesting antiproliferative activity in cancer models .
  • Antimicrobial potential : Piperidine-heterocycle hybrids often disrupt bacterial cell membranes or enzyme function .

How does the electron-withdrawing nature of the thiophene carbonyl group influence reactivity?

Q. Advanced

  • Electronic effects : The thiophene-3-carbonyl group reduces electron density on the piperidine nitrogen, slowing nucleophilic substitution but stabilizing intermediates in amide bond formation .
  • Steric considerations : Substituent orientation (e.g., thiophene vs. phenyl analogs) alters binding pocket accessibility in target proteins .

What in vitro models are appropriate for studying CHK1 inhibition?

Q. Advanced

  • Cell-based assays : Use p53-deficient cancer lines (e.g., HCT116 p53⁻/⁻) to assess synergy with DNA-damaging agents (e.g., cisplatin) .
  • Biochemical assays : Fluorescence polarization assays with recombinant CHK1 protein quantify IC₅₀ values .

What are the critical solubility and stability parameters for this compound?

Q. Basic

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) for biological assays .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) to establish shelf-life .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified thiophene (e.g., methyl or halogen substituents) or pyrazine (e.g., cyano or amino groups) to probe activity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions with CHK1 .

How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

Q. Advanced

  • Conformational sampling : Perform molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility .
  • Free energy calculations : Use MM-PBSA/GBSA methods to refine binding affinity estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.